molecular formula C18H24O3S B14706136 Naphthalenesulfonic acid, dibutyl- CAS No. 25377-92-8

Naphthalenesulfonic acid, dibutyl-

Cat. No.: B14706136
CAS No.: 25377-92-8
M. Wt: 320.4 g/mol
InChI Key: JCRNSBKSAQHNIN-UHFFFAOYSA-N
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Description

Naphthalenesulfonic acid, dibutyl- is an organic compound with the molecular formula C18H24O3S. It belongs to the class of naphthalenesulfonic acids, which are derivatives of sulfonic acid containing a naphthalene functional unit. This compound is known for its applications in various industrial processes, particularly as a surfactant and dispersing agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalenesulfonic acid, dibutyl- is synthesized through a sulfonation condensation reaction. The process involves the reaction of naphthalene with butanol and concentrated sulfuric acid. The reaction conditions typically include elevated temperatures to facilitate the sulfonation process. After the initial reaction, the product is neutralized using sodium hydroxide or sodium carbonate to obtain the final compound .

Industrial Production Methods

In industrial settings, the production of naphthalenesulfonic acid, dibutyl- follows a similar synthetic route but on a larger scale. The process involves continuous mixing and heating of the reactants in large reactors. The reaction mixture is then subjected to purification steps to remove any impurities and by-products, ensuring the final product meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Naphthalenesulfonic acid, dibutyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted naphthalene compounds .

Scientific Research Applications

Naphthalenesulfonic acid, dibutyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalenesulfonic acid, dibutyl- primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and dispersion of substances. It interacts with molecular targets such as cell membranes and proteins, altering their properties and functions. The pathways involved include the disruption of lipid bilayers and the stabilization of colloidal systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalenesulfonic acid, dibutyl- is unique due to its specific alkyl chain length, which provides distinct surfactant properties. Its ability to act as a dispersing agent in various industrial applications sets it apart from other similar compounds.

Properties

CAS No.

25377-92-8

Molecular Formula

C18H24O3S

Molecular Weight

320.4 g/mol

IUPAC Name

2,4-dibutylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C18H24O3S/c1-3-5-9-14-13-15(10-6-4-2)18(22(19,20)21)17-12-8-7-11-16(14)17/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,19,20,21)

InChI Key

JCRNSBKSAQHNIN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C2=CC=CC=C21)S(=O)(=O)O)CCCC

Origin of Product

United States

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